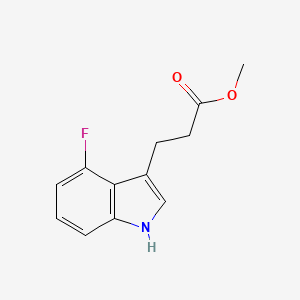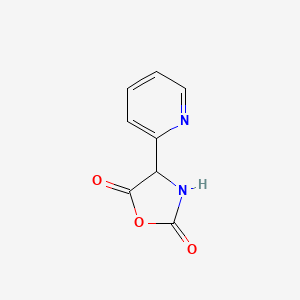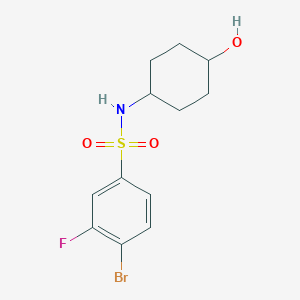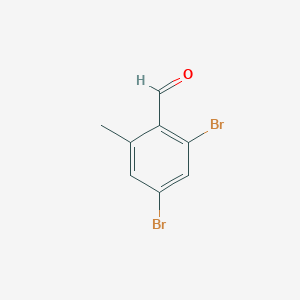
Methyl 3-(4-Fluoro-3-indolyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD31977931 is a chemical compound with unique properties that have garnered interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MFCD31977931 involves several steps, including the use of specific reagents and controlled reaction conditions. The preparation method is designed to ensure high purity and yield of the compound. The synthetic route typically involves the formation of intermediate compounds, which are then converted into the final product through a series of chemical reactions.
Industrial Production Methods: Industrial production of MFCD31977931 is carried out on a large scale, utilizing advanced techniques to optimize the efficiency and cost-effectiveness of the process. The production methods are designed to meet the stringent quality standards required for its various applications.
Analyse Chemischer Reaktionen
Types of Reactions: MFCD31977931 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality.
Common Reagents and Conditions: The reactions involving MFCD31977931 typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may require reducing agents like sodium borohydride.
Major Products Formed: The major products formed from the reactions of MFCD31977931 depend on the type of reaction and the reagents used. These products are often characterized by their enhanced properties, making them suitable for various applications.
Wissenschaftliche Forschungsanwendungen
MFCD31977931 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various reactions and as a building block for synthesizing more complex compounds. In biology, it is studied for its potential effects on cellular processes and its role in biochemical pathways. In medicine, MFCD31977931 is investigated for its therapeutic potential in treating various diseases. In industry, it is utilized in the production of materials with specific properties.
Wirkmechanismus
The mechanism of action of MFCD31977931 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The detailed mechanism of action is still under investigation, but it is believed to involve multiple steps and interactions at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: MFCD31977931 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include those with similar chemical structures or functional groups.
Uniqueness: The uniqueness of MFCD31977931 lies in its specific properties and the range of applications it offers. Compared to similar compounds, MFCD31977931 may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.
Conclusion
MFCD31977931 is a compound with significant potential in various scientific fields Its unique properties and wide range of applications make it an important subject of research
Eigenschaften
Molekularformel |
C12H12FNO2 |
|---|---|
Molekulargewicht |
221.23 g/mol |
IUPAC-Name |
methyl 3-(4-fluoro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C12H12FNO2/c1-16-11(15)6-5-8-7-14-10-4-2-3-9(13)12(8)10/h2-4,7,14H,5-6H2,1H3 |
InChI-Schlüssel |
SVCVLEWMRWUUSN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC1=CNC2=C1C(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(4-Fluoro-phenoxy)-4-nitro-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13720819.png)

![Tert-butyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13720831.png)








![5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13720892.png)
![2-Amino-6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720893.png)

